N-(2,3-dimethoxybenzyl)-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide
Description
N-(2,3-dimethoxybenzyl)-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide is a thieno[3,2-d]pyrimidine derivative characterized by:
- A thieno[3,2-d]pyrimidine core with a 2,4-dioxo moiety.
- A 2-fluorobenzyl group at position 3 of the thienopyrimidine ring.
- An acetamide linker connected to a 2,3-dimethoxybenzyl group at the terminal position.
Properties
Molecular Formula |
C24H22FN3O5S |
|---|---|
Molecular Weight |
483.5 g/mol |
IUPAC Name |
N-[(2,3-dimethoxyphenyl)methyl]-2-[3-[(2-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide |
InChI |
InChI=1S/C24H22FN3O5S/c1-32-19-9-5-7-15(21(19)33-2)12-26-20(29)14-27-18-10-11-34-22(18)23(30)28(24(27)31)13-16-6-3-4-8-17(16)25/h3-11H,12-14H2,1-2H3,(H,26,29) |
InChI Key |
FYYDHIVQDYJXGG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1OC)CNC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=CC=C4F)SC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dimethoxybenzyl)-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the thieno[3,2-d]pyrimidine core, followed by the introduction of the 2-fluorobenzyl and 2,3-dimethoxybenzyl groups. Common reagents used in these steps include various halogenated intermediates, organometallic reagents, and catalysts to facilitate coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and improve sustainability.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dimethoxybenzyl)-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The aromatic rings and methoxy groups can be oxidized under strong oxidative conditions.
Reduction: The compound can be reduced to modify the functional groups, such as converting ketones to alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that stabilize the intermediates.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, N-(2,3-dimethoxybenzyl)-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide is investigated for its potential as a bioactive molecule. Its interactions with biological targets can provide insights into new therapeutic agents.
Medicine
The compound’s potential medicinal applications include its use as a lead compound in drug discovery. Its structural features may allow it to interact with specific enzymes or receptors, making it a candidate for further pharmacological studies.
Industry
In industry, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of N-(2,3-dimethoxybenzyl)-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. Detailed studies on its binding affinity and molecular interactions are necessary to fully understand its mechanism of action.
Comparison with Similar Compounds
Table 1: Key Structural Variations and Properties
Note: *The molecular formula and weight of the target compound are inferred from structural analogs.
Key Observations:
- Substituent Flexibility : The 2-fluorobenzyl group is conserved in many analogs, suggesting its critical role in binding to biological targets (e.g., kinases or GPCRs) .
- Terminal Modifications : The 2,3-dimethoxybenzyl group in the target compound introduces polar methoxy groups, which may enhance water solubility compared to purely hydrophobic substituents (e.g., cyclohexenylethyl in ).
Pyrido[3,2-d]pyrimidine vs. Thieno[3,2-d]pyrimidine Derivatives
Table 2: Core Structure Impact on Activity
Key Observations:
- Electron Density: The sulfur atom in thienopyrimidines increases electron-withdrawing capacity, favoring interactions with positively charged enzymatic pockets .
- Bioactivity: Pyrido analogs (e.g., ) are more commonly associated with DNA-targeting activities, while thieno derivatives show broader enzyme inhibition profiles .
Fluorobenzyl vs. Non-Fluorinated Benzyl Derivatives
Table 3: Fluorine Substitution Effects
| Compound Name | Benzyl Group | Molecular Features | Observed Activity |
|---|---|---|---|
| Target Compound | 2-Fluorobenzyl | Fluorine at ortho position | Improved target selectivity due to steric and electronic effects. |
| N-benzyl-2-[3-(2-furylmethyl)-2,4-dioxo-3,4-dihydrobenzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide | Furylmethyl | Oxygen-containing heterocycle | Reduced metabolic stability but increased solubility. |
| N-(4-fluorobenzyl)-2-(3-(4-fluorobenzyl)-2,4-dioxo-thieno[3,2-d]pyrimidin-1(2H)-yl)acetamide | 4-Fluorobenzyl | Fluorine at para position | Higher binding affinity in kinase assays compared to ortho-fluorinated analogs. |
Key Observations:
- Fluorine Position : Ortho-fluorination (target compound) may hinder rotational freedom, stabilizing ligand-receptor interactions .
- Dual Fluorination : Compounds with two fluorine atoms (e.g., ) show enhanced potency but may face synthetic challenges.
Biological Activity
N-(2,3-dimethoxybenzyl)-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic implications based on current research findings.
Chemical Structure and Synthesis
The compound features a thieno[3,2-d]pyrimidin-1(2H)-yl moiety along with methoxy and fluorobenzyl substituents. The unique combination of these functional groups contributes to its potential pharmacological effects.
Synthesis Overview:
The synthesis typically involves multi-step organic reactions. A common approach includes the reaction of 2,3-dimethoxybenzyl chloride with 2-fluorobenzylamine under basic conditions, followed by further transformations to achieve the desired acetamide structure. The synthetic route may also utilize various reagents such as lithium aluminum hydride for reductions and potassium permanganate for oxidations.
Research indicates that the compound may interact with specific molecular targets within biological systems. Preliminary studies suggest that it could modulate enzyme activity or receptor interactions, leading to various biological effects. Its thieno[3,2-d]pyrimidin core is particularly significant in mediating these interactions.
Anticancer Potential
One of the most promising areas of research focuses on the compound's anticancer properties. A study investigating related thieno[3,2-d]pyrimidine derivatives demonstrated significant cytotoxic effects against various cancer cell lines. These compounds were shown to induce apoptosis and inhibit cell proliferation through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .
Case Studies
- Cytoprotective Effects : In a study examining related compounds, it was found that certain derivatives exhibited cytoprotective effects against oxidative stress in human fibroblast cells. These findings suggest that N-(2,3-dimethoxybenzyl)-2-[3-(2-fluorobenzyl)-...] may also possess similar protective properties against cellular damage induced by environmental stressors .
- Inhibition of Tumor Growth : Another case study highlighted the efficacy of structurally similar compounds in inhibiting tumor growth in xenograft models. These studies provide a basis for further investigation into the therapeutic applications of N-(2,3-dimethoxybenzyl)-... in oncology .
Comparative Analysis with Related Compounds
To better understand the unique properties of N-(2,3-dimethoxybenzyl)-..., a comparison with structurally similar compounds can be insightful.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-benzyl-3,4-dimethoxybenzamide | Contains 3,4-dimethoxybenzyl group | Moderate cytotoxicity |
| N-(4-methoxybenzylidene)-3-(trifluoromethyl)aniline | Features methoxybenzylidene and trifluoromethyl groups | Limited anticancer activity |
| N-(3-fluorobenzyl)-acetamide | Contains a fluorobenzyl group | Minimal biological activity |
This table illustrates how N-(2,3-dimethoxybenzyl)-... stands out due to its thieno core and combined functional groups which enhance its biological profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
